4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 1-naphthaldehyde with 4-aminophenyl 4-bromobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Sulfonic acids, oxidized derivatives
Reduction: Naphthylmethyl derivatives
Substitution: Substituted benzenesulfonates
Scientific Research Applications
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Naphthylmethylene)amino]phenyl 4-methoxybenzenesulfonate
- 4-[(1-Naphthylmethylene)amino]phenyl 4-chlorobenzenesulfonate
Uniqueness
4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where the bromine atom’s reactivity is advantageous .
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNRDNECMWOJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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